Thiourea, N-phenyl-N'-4-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thiourea derivatives have garnered significant attention due to their diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
The synthesis of Thiourea, N-phenyl-N’-4-pyridinyl- can be achieved through various methods. One common approach involves the reaction of aniline derivatives with isothiocyanates. For instance, the reaction between N-phenylisothiocyanate and 4-aminopyridine in an appropriate solvent under controlled conditions yields the desired thiourea derivative . Another method involves the thioacylation of amines using carbamoyl isothiocyanates, which allows for the efficient synthesis of substituted thioureas .
Chemical Reactions Analysis
Thiourea, N-phenyl-N’-4-pyridinyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Cyclization: Under certain conditions, thiourea derivatives can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiourea, N-phenyl-N’-4-pyridinyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thiourea, N-phenyl-N’-4-pyridinyl- involves its interaction with various molecular targets. In biological systems, thiourea derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, thiourea compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . Additionally, thiourea derivatives can interact with DNA and proteins, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Thiourea, N-phenyl-N’-4-pyridinyl- can be compared with other similar compounds, such as:
N-phenylthiourea: This compound has a similar structure but lacks the pyridinyl group.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst, this compound has unique properties due to the presence of trifluoromethyl groups.
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: This compound is a selective inhibitor of class III receptor tyrosine kinases and has shown promising antitumor activity.
The uniqueness of Thiourea, N-phenyl-N’-4-pyridinyl- lies in its combination of the phenyl and pyridinyl groups, which confer specific chemical and biological properties that are distinct from other thiourea derivatives .
Properties
CAS No. |
13140-70-0 |
---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-4-ylthiourea |
InChI |
InChI=1S/C12H11N3S/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16) |
InChI Key |
YEWCOTXRBVKDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.